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molecular formula C11H14O2 B2520262 (2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol CAS No. 209256-59-7

(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol

Cat. No. B2520262
M. Wt: 178.231
InChI Key: VTVUNBHHPCWCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856529

Procedure details

2,2-Dimethyl-2,3-dihydro-benzofuran-4-methanol (7.35 g, 41 mmol) was oxidized using DMSO, oxalyl chloride, and triethyl amine similar to the above procedures to give the product as a clear oil (8.87 g, 100%).
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[CH2:6][C:5]2=[C:7]([CH2:11][OH:12])[CH:8]=[CH:9][CH:10]=[C:4]2[O:3]1.CS(C)=O.C(Cl)(=O)C(Cl)=O>C(N(CC)CC)C>[CH3:1][C:2]1([CH3:13])[CH2:6][C:5]2=[C:7]([CH:11]=[O:12])[CH:8]=[CH:9][CH:10]=[C:4]2[O:3]1

Inputs

Step One
Name
Quantity
7.35 g
Type
reactant
Smiles
CC1(OC=2C(C1)=C(C=CC2)CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OC=2C(C1)=C(C=CC2)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.87 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 122.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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